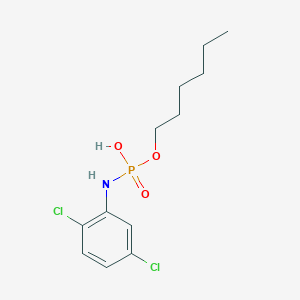

Hexyl 2,5-dichlorophenylphosphoroamidate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexyl 2,5-dichlorophenylphosphoroamidate, also known as this compound, is a useful research compound. Its molecular formula is C12H17Cl2NO3P- and its molecular weight is 326.15 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochemical Applications

A. Substrate for Enzymatic Studies

HDCP has been utilized as a substrate to study the activity of serum A-esterases in both domestic and sea birds. Research indicates that it can induce delayed neuropathy in hens, making it a valuable tool for identifying new A-esterase activities and understanding their hydrolysis levels under different conditions, including copper (Cu²⁺) and zinc (Zn²⁺) dependence .

B. Chiral Compound Analysis

As a chiral organophosphorus compound, HDCP undergoes enzymatic hydrolysis in biological systems. This property is exploited in chiral high-performance liquid chromatography (HPLC) to separate its enantiomers, which is crucial for studying stereoselectivity in biochemical reactions .

C. Neuropathy Target Esterase (NTE) Activity

Studies have shown that HDCP inhibits NTE activity, which is essential for understanding neurotoxic mechanisms. Recovery of NTE activity post-inhibition has been documented in bovine chromaffin cell cultures, indicating potential pathways for therapeutic interventions .

Agricultural Chemistry

A. Pesticide Development

HDCP is being explored as a potential pesticide or herbicide due to its biological activity against various pests. Its efficacy and safety profiles are under investigation to establish its viability as a sustainable agricultural chemical.

Toxicological Research

A. Hydrolysis Mechanisms

Research has demonstrated that the hydrolysis of HDCP in hen plasma is significantly enhanced by Cu²⁺ ions, indicating a potential detoxification pathway for organophosphorus compounds . Understanding these mechanisms is critical for assessing the environmental impact and safety of such compounds.

Data Table: Summary of Applications

Case Studies

- Enzymatic Hydrolysis Study : A study investigated the hydrolysis levels of HDCP in hen serum and established the dependence on metal ions like Cu²⁺ and Zn²⁺. This research provides insights into the enzymatic pathways involved in detoxifying organophosphorus compounds .

- Chiral Analysis Using HPLC : The separation of enantiomers of HDCP through chiral HPLC was examined, highlighting its utility in stereochemical studies relevant to pharmacology and toxicology .

- NTE Recovery Mechanism : Research focused on the recovery of NTE activity after inhibition by HDCP, providing critical insights into neurotoxic effects and potential recovery strategies within biological systems .

Propriétés

Numéro CAS |

109791-13-1 |

|---|---|

Formule moléculaire |

C12H17Cl2NO3P- |

Poids moléculaire |

326.15 g/mol |

Nom IUPAC |

N-(2,5-dichlorophenyl)-hexoxyphosphonamidic acid |

InChI |

InChI=1S/C12H18Cl2NO3P/c1-2-3-4-5-8-18-19(16,17)15-12-9-10(13)6-7-11(12)14/h6-7,9H,2-5,8H2,1H3,(H2,15,16,17) |

Clé InChI |

KFTDOKAFZCTUQM-UHFFFAOYSA-M |

SMILES |

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |

SMILES canonique |

CCCCCCOP(=O)(NC1=C(C=CC(=C1)Cl)Cl)O |

Synonymes |

HDCP cpd hexyl 2,5-dichlorophenylphosphoroamidate hexyl-DCP O-hexyl O-2,5-dichlorophenyl phosphoramidate O-hexyl O-2,5-dichlorophenylphosphoroamidate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.